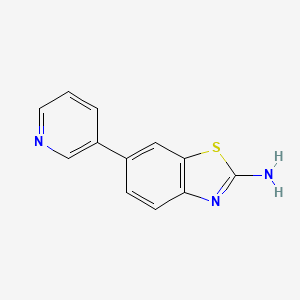

6-Pyridin-3-yl-1,3-benzothiazol-2-amine

Description

6-Pyridin-3-yl-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a pyridin-3-yl group and an amine at the 2-position. This structure combines aromatic and hydrogen-bonding functionalities, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H9N3S |

|---|---|

Molecular Weight |

227.29 g/mol |

IUPAC Name |

6-pyridin-3-yl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C12H9N3S/c13-12-15-10-4-3-8(6-11(10)16-12)9-2-1-5-14-7-9/h1-7H,(H2,13,15) |

InChI Key |

BRDAGPLDPWQHJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)N=C(S3)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Pyridin-3-yl-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with pyridine-3-carbaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity .

Chemical Reactions Analysis

6-Pyridin-3-yl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, dichloromethane), and specific catalysts to facilitate the reactions. Major products formed from these reactions include various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Pyridin-3-yl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In cancer therapy, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The benzothiazole core allows for diverse substitutions, which significantly alter physicochemical properties such as melting points, solubility, and stability. Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points compared to electron-donating groups (e.g., OMe) .

Anticancer Activity

- 6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine : Demonstrated targeted activity against colon cancer cell lines (HCT-116, HCT15, HT29) with IC₅₀ values in the micromolar range .

Neuroprotective Activity

- Riluzole−Rasagiline Hybrids : Structural integration of benzothiazol-2-amine with pyridinyl groups improved blood-brain barrier (BBB) permeation, critical for treating amyotrophic lateral sclerosis (ALS) .

- 4-Chloro-1,3-benzothiazol-2-amine : Identified as a fragment in PDE-10-A inhibitors, with desolvation penalties and stacking interactions influencing binding affinity .

Case Study: Pyridinylmethyl-Substituted Analogues

Compounds with pyridinylmethyl groups at the amine position exhibit enhanced pharmacological profiles:

- 4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine : Features a bulky isopropyl group, which may improve lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.